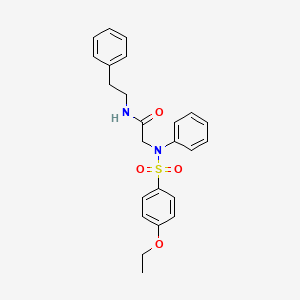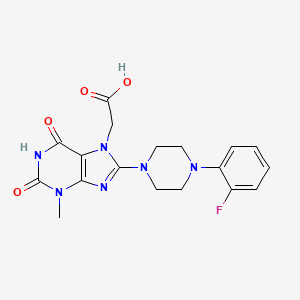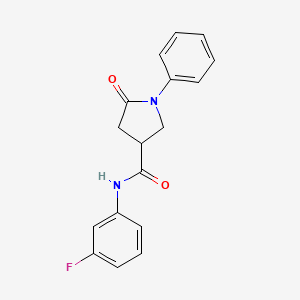
2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes phenyl, ethoxybenzene, sulfonamido, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps might include:
Nitration: Introduction of nitro groups into the benzene ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Introduction of acyl groups to form amides.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include:
Catalysis: Use of catalysts to speed up reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathways Involved: Specific biochemical pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-PHENYL4-METHOXYBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)ACETAMIDE
- 2-(N-PHENYL4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)ACETAMIDE
Uniqueness
2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)ACETAMIDE may have unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-22-13-15-23(16-14-22)31(28,29)26(21-11-7-4-8-12-21)19-24(27)25-18-17-20-9-5-3-6-10-20/h3-16H,2,17-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLRWSSRCLHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(2,6-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5149585.png)
![4-(4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID](/img/structure/B5149610.png)

![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-furamide](/img/structure/B5149624.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)

![Ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5149654.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)

![N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide](/img/structure/B5149689.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
